molecular formula C10H17NO2 B1299050 (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate CAS No. 70526-06-6

(Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate

Cat. No.: B1299050
CAS No.: 70526-06-6
M. Wt: 183.25 g/mol
InChI Key: MSOQKPXSIHLODG-HJWRWDBZSA-N
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Description

(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester moiety can undergo hydrolysis, releasing active intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This makes it a valuable compound for targeted applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl (Z)-3-pyrrolidin-1-ylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOQKPXSIHLODG-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352959
Record name (Z)-ETHYL 3-(PYRROLIDIN-1-YL)BUT-2-ENOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70526-06-6, 2723-42-4
Record name (Z)-ETHYL 3-(PYRROLIDIN-1-YL)BUT-2-ENOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-PYRROLIDINOCROTONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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